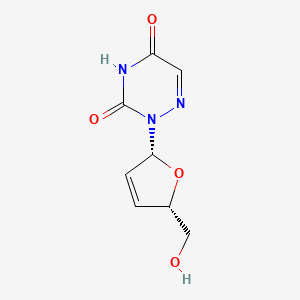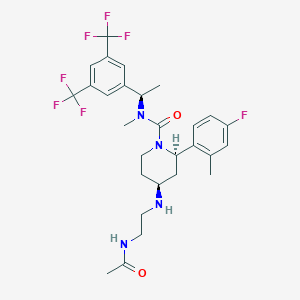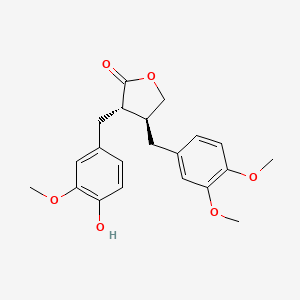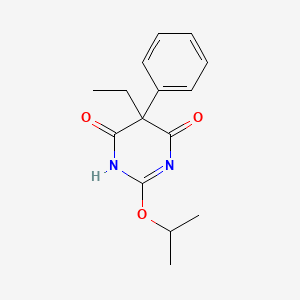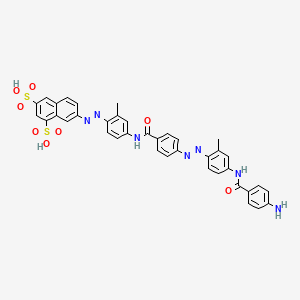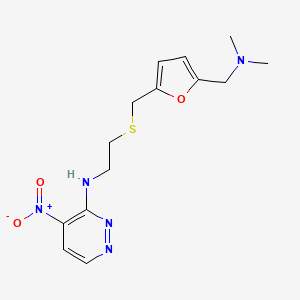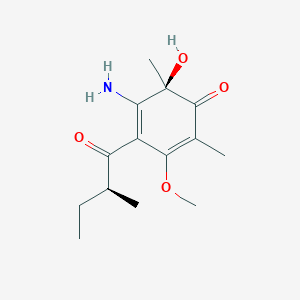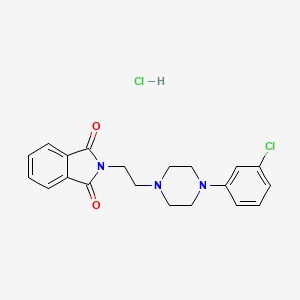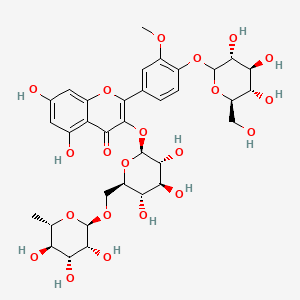
5,7-Dihydroxy-2-(3-methoxy-4-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-phenyl)-3-(3,4,5-trihydroxy-6-(3,4,5-trihydroxy-6-methyl-tetrahydro-pyran-2-yloxymethyl)-tetrahydro-pyran-2-yloxy)-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5,7-Dihydroxy-2-(3-methoxy-4-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-phenyl)-3-(3,4,5-trihydroxy-6-(3,4,5-trihydroxy-6-methyl-tetrahydro-pyran-2-yloxymethyl)-tetrahydro-pyran-2-yloxy)-1-benzopyran-4-one” is a complex organic molecule characterized by multiple hydroxyl groups and tetrahydropyran rings. Compounds with such structures are often found in natural products and can exhibit a variety of biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the protection and deprotection of hydroxyl groups, formation of tetrahydropyran rings, and coupling reactions to assemble the final structure. Common reagents might include protecting groups like TBDMS (tert-butyldimethylsilyl) for hydroxyl groups, and catalysts like palladium for coupling reactions.
Industrial Production Methods
Industrial production of such compounds, if applicable, would likely involve optimization of the synthetic route to minimize steps and maximize yield. This could include the use of continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols from ketones or aldehydes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Reagents like nucleophiles (e.g., Grignard reagents) under acidic or basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized or reduced forms of the original compound.
Applications De Recherche Scientifique
This compound, given its complex structure and multiple hydroxyl groups, could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its multiple hydroxyl groups.
Medicine: Possible therapeutic applications if it exhibits biological activity.
Industry: Use in the synthesis of natural product analogs or as a precursor in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action would depend on the specific biological activity of the compound. Generally, compounds with multiple hydroxyl groups can interact with enzymes or receptors through hydrogen bonding and other interactions, affecting various molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quercetin: A flavonoid with multiple hydroxyl groups.
Rutin: A glycoside of quercetin with similar structural features.
Kaempferol: Another flavonoid with a similar hydroxylation pattern.
Uniqueness
The uniqueness of the compound lies in its specific arrangement of hydroxyl groups and tetrahydropyran rings, which could confer unique biological activities or chemical reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
111393-97-6 |
|---|---|
Formule moléculaire |
C34H42O21 |
Poids moléculaire |
786.7 g/mol |
Nom IUPAC |
5,7-dihydroxy-2-[3-methoxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C34H42O21/c1-10-20(38)24(42)27(45)32(50-10)49-9-18-22(40)26(44)29(47)34(54-18)55-31-23(41)19-13(37)6-12(36)7-16(19)51-30(31)11-3-4-14(15(5-11)48-2)52-33-28(46)25(43)21(39)17(8-35)53-33/h3-7,10,17-18,20-22,24-29,32-40,42-47H,8-9H2,1-2H3/t10-,17+,18+,20-,21+,22+,24+,25-,26-,27+,28+,29+,32+,33?,34-/m0/s1 |
Clé InChI |
CIMIDTVULPXVNY-KPSGJBCCSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OC6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC)O)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)OC)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




